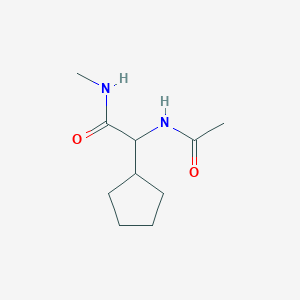
2-acetamido-2-cyclopentyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamido-2-cyclopentyl-N-methylacetamide (ACPA) is a synthetic compound that has been studied for its potential use as an analgesic and anti-inflammatory drug. ACPA belongs to the family of cyclohexanone derivatives and is structurally similar to the well-known analgesic drug acetaminophen.
Mecanismo De Acción
The exact mechanism of action of 2-acetamido-2-cyclopentyl-N-methylacetamide is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. 2-acetamido-2-cyclopentyl-N-methylacetamide has also been shown to activate the cannabinoid receptor type 1 (CB1), which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-acetamido-2-cyclopentyl-N-methylacetamide has been shown to reduce the levels of prostaglandins and other inflammatory mediators in animal models of pain and inflammation. It has also been found to increase the levels of endocannabinoids, which are natural compounds that act on the CB1 receptor. 2-acetamido-2-cyclopentyl-N-methylacetamide has been shown to have minimal effects on the gastrointestinal system and is not associated with the adverse effects commonly seen with nonsteroidal anti-inflammatory drugs (NSAIDs).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-acetamido-2-cyclopentyl-N-methylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in animal models of pain and inflammation and has been found to exhibit potent analgesic and anti-inflammatory effects. However, 2-acetamido-2-cyclopentyl-N-methylacetamide has several limitations. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. In addition, 2-acetamido-2-cyclopentyl-N-methylacetamide has a relatively short half-life, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the study of 2-acetamido-2-cyclopentyl-N-methylacetamide. One area of research is the development of more potent and selective COX-2 inhibitors. Another area of research is the development of 2-acetamido-2-cyclopentyl-N-methylacetamide analogs that exhibit improved pharmacokinetic properties, such as longer half-life and increased bioavailability. The use of 2-acetamido-2-cyclopentyl-N-methylacetamide in combination with other analgesic and anti-inflammatory drugs is also an area of research. Finally, the potential use of 2-acetamido-2-cyclopentyl-N-methylacetamide in the treatment of other conditions, such as neuropathic pain and cancer pain, warrants further investigation.
Métodos De Síntesis
The synthesis of 2-acetamido-2-cyclopentyl-N-methylacetamide involves the reaction of cyclopentanone with N-methylacetamide in the presence of acetic anhydride and a strong acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form 2-acetamido-2-cyclopentyl-N-methylacetamide. The yield of 2-acetamido-2-cyclopentyl-N-methylacetamide can be improved by optimizing the reaction conditions, such as the temperature, concentration of reactants, and reaction time.
Aplicaciones Científicas De Investigación
2-acetamido-2-cyclopentyl-N-methylacetamide has been extensively studied for its potential use as an analgesic and anti-inflammatory drug. It has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. 2-acetamido-2-cyclopentyl-N-methylacetamide has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, 2-acetamido-2-cyclopentyl-N-methylacetamide has been investigated for its potential use in the treatment of neuropathic pain and cancer pain.
Propiedades
IUPAC Name |
2-acetamido-2-cyclopentyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)12-9(10(14)11-2)8-5-3-4-6-8/h8-9H,3-6H2,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPGRRCTPDJHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCC1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)

![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)








![3-[[Benzhydryl(methyl)amino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7492829.png)

